2-amino-2-(3-nitrophenyl)acetic Acid
Overview
Description
2-amino-2-(3-nitrophenyl)acetic acid is an organic compound that belongs to the class of amino acids It features an amino group (-NH2) and a nitrophenyl group attached to the acetic acid backbone
Mechanism of Action
Target of Action
2-Amino-2-(3-nitrophenyl)acetic Acid is a compound that belongs to the class of organic compounds known as nitrobenzenes . These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group
Mode of Action
It is known that nitrobenzenes can interact with multiple receptors . This interaction can lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
It is known that derivatives of nitrobenzenes can have diverse biological and clinical applications .
Result of Action
It is known that nitrobenzenes can have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(3-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid followed by amination. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield 2-(2-nitrophenyl)acrylate . This intermediate can then be further processed to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(3-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields 2-amino-2-(3-aminophenyl)acetic acid.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
2-amino-2-(3-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving amino acid metabolism and enzyme interactions.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-(4-nitrophenyl)acetic acid
- 2-amino-2-(2-nitrophenyl)acetic acid
- 3-nitrophenylacetic acid
Uniqueness
2-amino-2-(3-nitrophenyl)acetic acid is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .
Properties
IUPAC Name |
2-amino-2-(3-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-7(8(11)12)5-2-1-3-6(4-5)10(13)14/h1-4,7H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMYTHGQVJWWJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401389 | |
Record name | amino(3-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30077-08-8 | |
Record name | amino(3-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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